2-chloro-N-[(4-nitrophenyl)methyl]pyridine-4-carboxamide
CAS No.:
Cat. No.: VC17911380
Molecular Formula: C13H10ClN3O3
Molecular Weight: 291.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10ClN3O3 |
|---|---|
| Molecular Weight | 291.69 g/mol |
| IUPAC Name | 2-chloro-N-[(4-nitrophenyl)methyl]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C13H10ClN3O3/c14-12-7-10(5-6-15-12)13(18)16-8-9-1-3-11(4-2-9)17(19)20/h1-7H,8H2,(H,16,18) |
| Standard InChI Key | RGHZXZCDUTYWMQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CNC(=O)C2=CC(=NC=C2)Cl)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
2-Chloro-N-[(4-nitrophenyl)methyl]pyridine-4-carboxamide (molecular formula: C₁₃H₁₀ClN₃O₃) features a pyridine ring substituted with a chlorine atom at the 2-position and a carboxamide group at the 4-position. The amide nitrogen is further bonded to a 4-nitrobenzyl group. This arrangement confers unique electronic and steric properties, influencing reactivity and potential biological activity.
Key Properties (Predicted/Comparative)
Structural Analysis:
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The pyridine ring contributes to aromaticity and potential π-π stacking interactions.
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The 2-chloro substituent enhances electrophilicity at the 4-position, facilitating nucleophilic substitution reactions .
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The 4-nitrobenzyl group introduces strong electron-withdrawing effects, potentially stabilizing the molecule or directing further functionalization .
Synthesis Strategies
While no direct synthesis route for this compound is documented, its preparation can be inferred from analogous pyridine carboxamide syntheses. Below is a hypothesized pathway:
Step 1: Synthesis of Pyridine-4-Carboxylic Acid Chloride
Pyridine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
Step 2: Amide Formation with 4-Nitrobenzylamine
The acyl chloride reacts with 4-nitrobenzylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA):
Key Conditions:
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Temperature: 0–5°C (to minimize side reactions).
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Reaction Time: 4–6 hours.
Step 3: Chlorination at the Pyridine 2-Position
A directed ortho-metalation (DoM) strategy using lithium diisopropylamide (LDA) followed by quenching with Cl₂ or N-chlorosuccinimide (NCS) introduces the chlorine atom .
Yield Optimization:
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